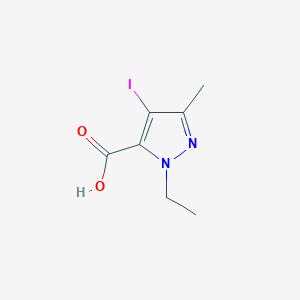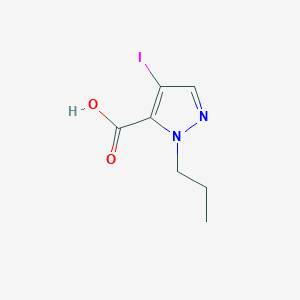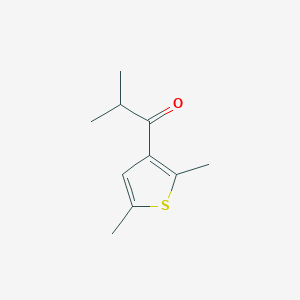
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one
Descripción general
Descripción
“1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one” is a chemical compound that contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom . The compound is related to 2-(2,5-dimethylthiophen-3-yl)acetic acid, which has a molecular weight of 170.23 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the chalcone dye, (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP), was synthesized by the reaction of 3,4-dimethoxybenzaldehyde with 3-acetyl-2,5-dimethythiophene . Another related compound, 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, was synthesized using a Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as AlCl3 or TiCl4 .Molecular Structure Analysis
The molecular structure of “this compound” is C8H10OS, with a molecular weight of 154.23 . A related compound, 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, was found to crystallize in a monoclinic C2/c space group .Physical And Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . It has a boiling point of 225 degrees Celsius and a specific gravity of 1.10 at 20/20 degrees Celsius .Mecanismo De Acción
DMT's mechanism of action is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and other serotonin receptors in the brain. DMT is structurally similar to serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. By binding to serotonin receptors, DMT is thought to modulate the activity of these receptors, leading to altered perception and consciousness.
Biochemical and Physiological Effects
DMT has been shown to have a wide range of biochemical and physiological effects in the body. In addition to its psychoactive effects, DMT has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to increase levels of the stress hormone cortisol and to activate the immune system. These effects suggest that DMT may have potential therapeutic applications, particularly in the treatment of conditions such as depression, anxiety, and post-traumatic stress disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMT's unique psychoactive effects make it an attractive substance for scientific research. However, its legal status and potential for abuse make it difficult to obtain and study. Additionally, DMT's short duration of action and rapid metabolism make it challenging to study in vivo. Despite these limitations, researchers have found ways to study DMT using animal models and in vitro assays, and new research is ongoing to explore its potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on DMT. One area of interest is the potential therapeutic applications of DMT, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. Another area of interest is the role of DMT in the brain and its effects on consciousness and perception. Finally, researchers are interested in exploring the potential use of DMT as a tool for studying the brain and its functions, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
DMT has been the subject of numerous scientific studies in recent years, particularly in the fields of neuroscience, psychology, and psychiatry. Research has shown that DMT has potent psychoactive effects, including vivid hallucinations, altered perception of time and space, and a sense of ego dissolution. These effects are thought to be due to DMT's ability to bind to serotonin receptors in the brain, particularly the 5-HT2A receptor.
Safety and Hazards
The safety data sheet for a related compound, Ethanone, 1-(2,5-dimethyl-3-thienyl)-, indicates that it is toxic if swallowed . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, and rinsing the mouth if swallowed .
Propiedades
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-6(2)10(11)9-5-7(3)12-8(9)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREXEZGSGMYWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244070 | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135333-91-4 | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135333-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-2-methyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



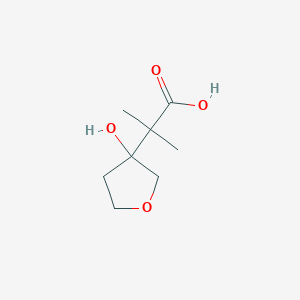


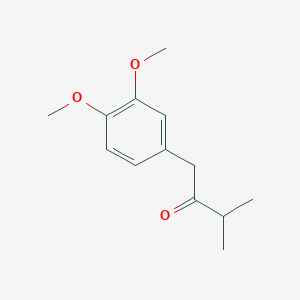

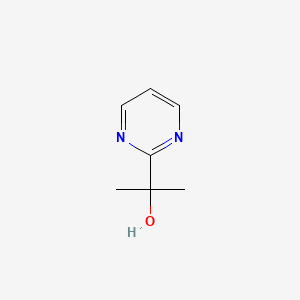

![N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride](/img/structure/B3377815.png)
![2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol](/img/structure/B3377818.png)



